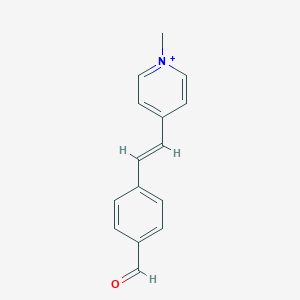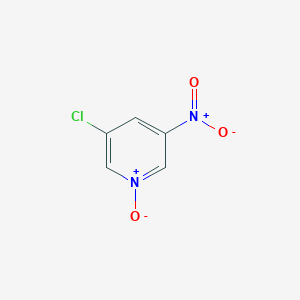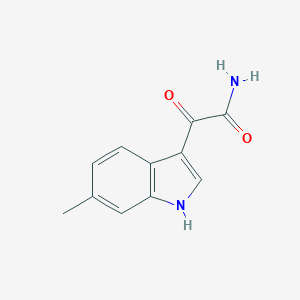
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is a chemical compound with the molecular formula C9H16N3O2+ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate typically involves the reaction of imidazole derivatives with carbamatesThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its ability to modulate enzyme activity and interact with biological targets makes it a promising compound for the development of new drugs .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A basic five-membered heterocycle with two nitrogen atoms.
1,3-dimethylimidazole: A derivative of imidazole with methyl groups at positions 1 and 3.
N,N-dimethylcarbamate: A carbamate derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is unique due to its combination of imidazole and carbamate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H16N3O2+ |
|---|---|
Molekulargewicht |
198.24g/mol |
IUPAC-Name |
(1,3-dimethylimidazol-1-ium-2-yl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H16N3O2/c1-10(2)9(13)14-7-8-11(3)5-6-12(8)4/h5-6H,7H2,1-4H3/q+1 |
InChI-Schlüssel |
VIDVRVQOCVNHJG-UHFFFAOYSA-N |
SMILES |
CN1C=C[N+](=C1COC(=O)N(C)C)C |
Kanonische SMILES |
CN1C=C[N+](=C1COC(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-(Propylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzaldehyde](/img/structure/B492999.png)
![2-(4-Formylphenyl)-6-methoxy-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493001.png)

![2-{4-Nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493004.png)


![2-[(3-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493008.png)
![6-(Butylsulfanyl)-2-(4-formylphenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493009.png)
![3-[(4-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493010.png)
![2-[(4-Formylphenoxy)methyl]-1,6-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493013.png)
![N-[2-(2-pyridinyl)ethyl]benzenecarbothioamide](/img/structure/B493016.png)

![4-[6-(Ethylsulfonyl)imidazo[1,2-a]pyridin-2-yl]benzaldehyde](/img/structure/B493019.png)
